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Abstract

(2-(Diethylcarbamoyl)phenyl)boronic acid, also known as N,N-Diethyl-2-boronobenzamide,
is a synthetically versatile organic compound of increasing interest in medicinal chemistry and
materials science. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and
a robust diethylcarbamoyl directing group. This guide provides a comprehensive overview of its
molecular structure, spectroscopic signature, and a detailed experimental protocol for its
synthesis. The unique arrangement of its functional groups makes it a valuable building block
for creating complex molecular architectures, particularly through transition-metal-catalyzed
cross-coupling reactions.

Molecular Structure and Properties

(2-(Diethylcarbamoyl)phenyl)boronic acid is an aromatic compound featuring a phenyl ring
substituted at the ortho-positions with a boronic acid group [-B(OH)z] and a diethylcarbamoyl
group [-C(=O)N(CH2CHs)2]. The amide functionality can influence the electronic properties and
reactivity of the boronic acid through steric and electronic effects.

Table 1: Physicochemical Properties of (2-(Diethylcarbamoyl)phenyl)boronic acid
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Property Value Reference(s)

CAS Number 129112-21-6 [1][2]

Molecular Formula C11H16BNOs [1]

Molecular Weight 221.06 g/mol [2]
White to off-white solid or

Appearance [1]
powder

Purity Typically =295% [3]
0O=C(C1=CC=CC=C1B(0O)O)N

SMILES [2]
(cec

Storage Conditions Inert atmosphere, 2-8°C [2]

Spectroscopic Characterization

The structural identity and purity of (2-(Diethylcarbamoyl)phenyl)boronic acid are confirmed
through various spectroscopic techniques. While specific experimental spectra for this exact
compound are not widely published in peer-reviewed literature, the expected data can be
reliably predicted based on the analysis of its constituent functional groups and data from
closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. Due to the
restricted rotation around the amide C-N bond, the signals for the ethyl protons (CHz and CH3)
may appear as broad or distinct resonances at room temperature.

Table 2: Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Ar-H (ortho to -
~7.8-82 Multiplet 1H
B(OH)z2)
~72-76 Multiplet 3H Ar-H
~55-6.5 Broad Singlet 2H B(OH)2
~ 3.5 (broad) Quartet / Broad 2H N(CH2CHs)
~ 3.2 (broad) Quartet / Broad 2H N(CH2CHs)
~ 1.2 (broad) Triplet / Broad 3H N(CH2CHs)
~ 1.1 (broad) Triplet / Broad 3H N(CH2CHs)

Table 3: Predicted 3C NMR Spectral Data (in CDCls, 101 MHz)

Chemical Shift (6, ppm) Assighment
~168-172 C=0 (Amide)
~135- 145 Ar-C (ipso- to amide)
~130-135 Ar-CH

~125-130 Ar-CH

Not observed or broad

Ar-C (ipso- to boron)

~ 43 N(CH2CHs)
~ 39 N(CH2CHs)
~14 N(CH2CHs)
~13 N(CH2CHs)

1B NMR Spectroscopy: The 2B NMR spectrum is characteristic for the hybridization state of

the boron atom. For a trigonal planar sp?-hybridized boronic acid, a single broad resonance is
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expected in the range of & 27-33 ppm.[4] The precise chemical shift can be influenced by
solvent and pH.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm~—?) Vibration Type Functional Group

~ 3500 - 3200 O-H Stretch (broad) Boronic acid (-B(OH)z2)
~ 1630 - 1610 C=0 Stretch (strong) Tertiary Amide

~ 1380 - 1330 B-O Stretch Boronic acid

~ 1250 - 1200 C-N Stretch Tertiary Amide

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray
ionization (ESI), the expected molecular ion peaks would be:

e [M+H]*: m/z =222.13

o [M+NaJ*: m/z = 244.11

Experimental Protocols: Synthesis

A robust and common method for the synthesis of arylboronic acids involves the reaction of an
organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester,
followed by acidic hydrolysis.[7] The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid
can be achieved via the borylation of N,N-diethyl-2-bromobenzamide.

Synthesis of Starting Material: N,N-Diethyl-2-
bromobenzamide

The precursor amide can be synthesized from 2-bromobenzoyl chloride and diethylamine.
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Protocol:

To a stirred solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane
(DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2

eq).

Slowly add diethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction to completion using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCI, saturated aqueous
NaHCOs, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure N,N-
diethyl-2-bromobenzamide.[8][9]

Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid

This protocol describes a lithium-halogen exchange followed by borylation.

Materials:

N,N-Diethyl-2-bromobenzamide (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

Triisopropyl borate (1.2 eq)

1 M Hydrochloric acid (HCI)

Protocol:
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Dissolve N,N-diethyl-2-bromobenzamide in anhydrous THF in a flame-dried, three-neck
round-bottom flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature
remains below -70 °C. A color change is typically observed, indicating the formation of the
organolithium species.

Stir the mixture at -78 °C for 1 hour.
Add triisopropy! borate dropwise, again maintaining the temperature below -70 °C.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours,
then allow it to warm slowly to room temperature overnight.

Quench the reaction by slowly adding 1 M HCI at 0 °C until the solution is acidic (pH ~1-2).

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the
boronate ester.

Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.

Dry the organic phase over anhydrous Na=SOa, filter, and remove the solvent by rotary
evaporation.

The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
ethyl acetate/hexanes) or by trituration with diethyl ether to afford (2-
(Diethylcarbamoyl)phenyl)boronic acid as a solid.
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Step 2: Borylation

Step 1: Amide Formation
2-Bromobenzoyl o . (2-(Diethylcarbamoyl)phenyl)boronic Y . "

1) n-BuLi, THF, -78°C
DCM, Et3N, 0°C to RT 2) B(0-iPr)3
3) 1M HCI (Hydrolysis)

\ \
N
N,N-DiethyI-Z-bromobenzamidejl

Click to download full resolution via product page

Caption: Synthetic workflow for (2-(Diethylcarbamoyl)phenyl)boronic acid.

Applications in Research and Drug Development

Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by
the proteasome inhibitor bortezomib.[7] They can act as reversible covalent inhibitors by
forming stable, yet reversible, bonds with diols present in biological targets like sugars or serine
residues in enzyme active sites.

The title compound, (2-(Diethylcarbamoyl)phenyl)boronic acid, serves as a valuable building
block in several key areas:

e Directed Ortho Metalation (DoM): The N,N-diethylcarbamoyl group is a powerful directed
metalation group (DMG). It can chelate to an organolithium base, directing deprotonation
specifically to the ortho position (the 6-position of the ring). This allows for subsequent
functionalization at that site, providing a route to highly substituted aromatic compounds.

e Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds
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by coupling with aryl or vinyl halides, providing access to complex biaryl structures that are
common motifs in pharmaceuticals.

o Fragment-Based Drug Discovery: As a fragment containing both a hydrogen bond acceptor
(amide) and a covalent warhead (boronic acid), it can be used in fragment-based screening
to identify new binding interactions with therapeutic targets.

(2-(Diethylcarbamoyl)phenyl)boronic acid

ortho-substituent

Boronic Acid Moiety Diethylcarbamoyl Group
[-B(OH)2] [-CONEt2]

acts as
Directing Group

Suzuki-Miyaur Reversible Covalen> Directed Ortho
Cross-Couplin Inhibition Target Metalation (DoM

Click to download full resolution via product page

enables |potential for

Caption: Key functional groups and their synthetic applications.

Conclusion

(2-(Diethylcarbamoyl)phenyl)boronic acid is a key synthetic intermediate whose structure
allows for diverse and regioselective chemical transformations. Its utility in both directed
metalation and cross-coupling reactions makes it a powerful tool for the synthesis of complex,
polysubstituted aromatic compounds relevant to pharmaceutical and materials science
research. This guide provides the foundational chemical data and a reliable synthetic protocol
to facilitate its use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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